molecular formula C12H11N5O2 B6462422 8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2548990-16-3

8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B6462422
CAS RN: 2548990-16-3
M. Wt: 257.25 g/mol
InChI Key: QAAHKBVXCUXKJG-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles and 1,2,4-triazolo[4,3-a]pyridin-3-ones are classes of heterocyclic compounds that are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 1,2,4-oxadiazole derivatives via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its exact structure. For example, a related compound, (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol, has a molecular weight of 140.14 .

Mechanism of Action

The mechanism of action of these compounds often involves their interaction with biological targets such as enzymes or receptors. For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards of a specific compound depend on its exact structure and use. For example, a related compound, 3-Cyclopropyl-1,2,4-oxadiazol-5-amine, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides .

properties

IUPAC Name

8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-16-12(18)17-6-2-3-8(10(17)14-16)11-13-9(15-19-11)7-4-5-7/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHKBVXCUXKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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